molecular formula C19H25NO2 B14919829 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine CAS No. 356092-22-3

2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine

Cat. No.: B14919829
CAS No.: 356092-22-3
M. Wt: 299.4 g/mol
InChI Key: LZLZCIQFEUCNHX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethanamine chain attached to a benzyl group substituted with two methyl groups at the 2 and 4 positions. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 3,4-dimethoxybenzaldehyde, through the methoxylation of a suitable precursor.

    Reductive Amination: The intermediate is then subjected to reductive amination with 2,4-dimethylbenzylamine under catalytic hydrogenation conditions. Common reagents used in this step include sodium triacetoxyborohydride or hydrogen gas with a palladium catalyst.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, sodium methoxide, and other strong bases.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways. Its effects on the central nervous system are of particular interest, as it may modulate neurotransmitter release and uptake, leading to potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanamine: Lacks the benzyl group, leading to different chemical and biological properties.

    N-(2,4-Dimethylbenzyl)ethanamine: Lacks the methoxy groups on the phenyl ring, resulting in altered reactivity and applications.

    3,4-Dimethoxyphenethylamine: Similar structure but without the dimethylbenzyl substitution, affecting its overall activity and use.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine is unique due to the presence of both methoxy groups on the phenyl ring and the dimethylbenzyl substitution. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

356092-22-3

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine

InChI

InChI=1S/C19H25NO2/c1-14-5-7-17(15(2)11-14)13-20-10-9-16-6-8-18(21-3)19(12-16)22-4/h5-8,11-12,20H,9-10,13H2,1-4H3

InChI Key

LZLZCIQFEUCNHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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